molecular formula C5H4NNaO2S B1457867 Sodium 2-(1,3-thiazol-2-yl)acetate CAS No. 1427380-03-7

Sodium 2-(1,3-thiazol-2-yl)acetate

Cat. No.: B1457867
CAS No.: 1427380-03-7
M. Wt: 165.15 g/mol
InChI Key: OCSCGZPMIKVUMF-UHFFFAOYSA-M
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Description

Sodium 2-(1,3-thiazol-2-yl)acetate is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Biochemical Analysis

Biochemical Properties

Sodium 2-(1,3-thiazol-2-yl)acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its aromaticity, which allows it to participate in various biochemical pathways. This compound can act as an antioxidant, antimicrobial, and anti-inflammatory agent. It interacts with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II. Additionally, it can modulate the activity of various signaling pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to DNA and inhibits the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. It can also interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to changes in metabolic pathways. Additionally, it can affect the levels of metabolites, such as reactive oxygen species, which play a role in cellular signaling and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. It can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall activity. For example, the compound’s presence in the nucleus can enhance its interaction with DNA and its ability to inhibit topoisomerase II .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(1,3-thiazol-2-yl)acetate typically involves the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminothiazole attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as recrystallization and purification to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-(1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-(1,3-thiazol-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

sodium;2-(1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.Na/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSCGZPMIKVUMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-03-7
Record name sodium 2-(1,3-thiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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